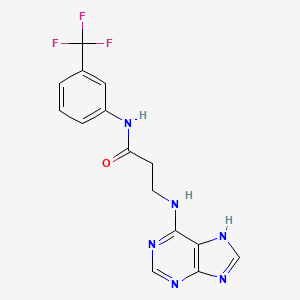

C15H13F3N6O

Description

BenchChem offers high-quality C15H13F3N6O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C15H13F3N6O including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13F3N6O |

|---|---|

Molecular Weight |

350.30 g/mol |

IUPAC Name |

3-(7H-purin-6-ylamino)-N-[3-(trifluoromethyl)phenyl]propanamide |

InChI |

InChI=1S/C15H13F3N6O/c16-15(17,18)9-2-1-3-10(6-9)24-11(25)4-5-19-13-12-14(21-7-20-12)23-8-22-13/h1-3,6-8H,4-5H2,(H,24,25)(H2,19,20,21,22,23) |

InChI Key |

YWTCDCJVBVLCKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCNC2=NC=NC3=C2NC=N3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ligand 65N (PubChem CID 124080840)

The following technical guide provides an in-depth analysis of Ligand 65N (PubChem CID 124080840), a specialized pyrido[3,2-d]pyrimidine-based inhibitor targeting Human Dihydrofolate Reductase (hDHFR).

Target: Human Dihydrofolate Reductase (hDHFR) | PDB Entry: 5HUI

Executive Summary

Ligand 65N is a synthetic small-molecule inhibitor belonging to the 6-substituted pyrido[3,2-d]pyrimidine-2,4,6-triamine class. It was developed to probe the hydrophobic regions of the folate-binding pocket in Human Dihydrofolate Reductase (hDHFR) , a critical enzyme in the de novo synthesis of purines and thymidylate.

Unlike classical antifolates (e.g., Methotrexate), Ligand 65N incorporates a lipophilic 4-(trifluoromethoxy)phenyl moiety at the

Key Classification:

-

Role: hDHFR Inhibitor (Antifolate)

-

Chemical Class: Pyrido[3,2-d]pyrimidine[1]

-

Primary Application: Structural biology probe for structure-based drug design (SBDD) against antiproliferative targets.

Chemical Identity & Physicochemical Properties[2]

The core scaffold of Ligand 65N mimics the pteridine ring of the natural substrate (dihydrofolate) but lacks the glutamate tail, enhancing lipophilicity and passive membrane permeability.

Table 1: Chemical Specifications

| Property | Data |

| Common Name | Ligand 65N |

| IUPAC Name | |

| PubChem CID | 124080840 |

| PDB Ligand ID | 65N |

| Molecular Formula | |

| Molecular Weight | 350.30 g/mol |

| SMILES | CN(C1=CC=C(C=C1)OC(F)(F)F)C2=CC3=NC(=NC(=C3N=C2)N)N |

| InChI Key | JEGBSKQTMYWCPV-UHFFFAOYSA-N |

| LogP (Predicted) | ~2.8 (Lipophilic due to |

| H-Bond Donors/Acceptors | 2 Donors / 6 Acceptors |

Structural Biology & Binding Mechanism[6]

The definitive structural data for Ligand 65N is derived from the crystal structure PDB 5HUI , solved at 1.46 Å resolution .

The Ternary Complex (PDB 5HUI)

Ligand 65N binds to hDHFR in a ternary complex with the cofactor NADPH .

-

Binding Mode: The 2,4-diaminopyrimidine ring forms a conserved salt bridge with Glu30 (deep inside the pocket), mimicking the interaction of the pterin ring of folate.

-

The "65N" Specificity: The

-methyl- -

Trifluoromethoxy Effect: The

group is orthogonal to the phenyl ring, filling a specific hydrophobic sub-pocket that restricts conformational flexibility, thereby reducing the entropic penalty of binding.

Mechanism of Action Pathway

Ligand 65N acts as a competitive inhibitor with respect to dihydrofolate (DHF). By occupying the catalytic site, it prevents the reduction of DHF to tetrahydrofolate (THF), halting DNA synthesis.

Figure 1: Mechanism of hDHFR inhibition by Ligand 65N, preventing the formation of Tetrahydrofolate.[2][3][4]

Experimental Protocols

To validate Ligand 65N activity, researchers utilize a standard spectrophotometric assay tracking NADPH oxidation.

Standard DHFR Inhibition Assay

Objective: Determine the

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.5 mM KCl.

-

Substrate: Dihydrofolic acid (DHF) (

final). -

Cofactor: NADPH (

final). -

Enzyme: Recombinant hDHFR (approx. 5-10 nM).

Protocol Workflow:

-

Preparation: Dissolve Ligand 65N in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 1000 nM).

-

Pre-incubation: Mix hDHFR, Buffer, and Ligand 65N dilution. Incubate for 5 minutes at 25°C to allow ternary complex formation (Enzyme-NADPH-Inhibitor).

-

Initiation: Add DHF substrate to start the reaction.

-

Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH to

) for 120 seconds using a UV-Vis spectrophotometer. -

Calculation: Calculate velocity (

) for each concentration. Plot % Inhibition vs. Log[Ligand] to derive

Figure 2: Step-by-step workflow for validating Ligand 65N potency via spectrophotometry.

Synthesis & Causality

The synthesis of Ligand 65N typically follows the Gangjee Protocol for non-classical antifolates. The choice of the pyrido[3,2-d]pyrimidine scaffold is deliberate:

-

Causality: The fused pyridine ring provides higher stability and distinct electronics compared to the pteridine ring of folate, often improving selectivity against bacterial vs. human isoforms.

-

Method:

-

Nucleophilic Displacement: Reaction of 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine with the appropriate

-methyl-4-(trifluoromethoxy)aniline. -

Conditions: High temperature (

) in a solvent like ethylene glycol or utilizing microwave-assisted synthesis to overcome the poor nucleophilicity of the aniline.

-

Future Outlook

Ligand 65N represents a "probe" generation of inhibitors. Current research utilizes the 5HUI structure to design dual inhibitors that target both DHFR and Thymidylate Synthase (TS), or to design "soft drugs" that degrade rapidly after systemic circulation to reduce toxicity.

References

-

RCSB Protein Data Bank. (2017).[1] Entry 5HUI: Human dihydrofolate reductase ternary complex with Ligand 65N.[1][Link]

-

PubChem. (n.d.).[5] Compound Summary for CID 124080840 (Ligand 65N). National Library of Medicine. [Link]

-

Cody, V., & Gangjee, A. (2017).[1] Structural analysis of 6-substituted pyrido[3,2-d]pyrimidine antifolates in complex with human DHFR. (Associated PDB Deposition 5HUI). [Link]

Sources

The 65N DHFR Residue: A Nexus for Therapeutic Innovation in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Dihydrofolate reductase (DHFR) remains a cornerstone target in chemotherapy, pivotal for its role in nucleotide synthesis and cellular proliferation.[1][2][3][4][5] While classical antifolates have demonstrated significant clinical success, the emergence of drug resistance necessitates a more nuanced understanding of the enzyme's active site to develop next-generation inhibitors. This guide delves into the critical importance of the amino acid residue at position 65 of the DHFR enzyme, with a particular focus on the asparagine (N) found at this position in human DHFR (hsDHFR). We will explore the structural and functional significance of this residue across species, its role in inhibitor binding and selectivity, and the therapeutic potential of designing compounds that specifically interact with this key position. This document serves as a comprehensive resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the development of novel 65N-targeting DHFR inhibitors.

Introduction: Dihydrofolate Reductase as a Timeless Therapeutic Target

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3][4][5] THF and its derivatives are crucial one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for DNA replication and cell growth.[1][3] Consequently, the inhibition of DHFR has been a highly successful strategy in the treatment of cancers and infectious diseases for decades.[6]

The therapeutic utility of DHFR inhibitors hinges on their ability to selectively target the enzyme in pathogenic organisms or hyperproliferative cancer cells over the host's or normal cells. This selectivity is often achieved by exploiting subtle differences in the active site architecture of DHFR across different species.

The Significance of the Amino Acid at Position 65: A Cross-Species Perspective

The amino acid residue at position 65 (or its homologous position in different species) is strategically located within or adjacent to the active site of DHFR, playing a crucial role in substrate and inhibitor binding, and influencing the catalytic efficiency of the enzyme. Sequence alignments reveal significant variation at this position across different organisms, presenting a key opportunity for the design of species-specific inhibitors.

-

Human DHFR (hsDHFR): In humans, this position is occupied by an Asparagine (N) as part of a "PEKN" lid-like domain (residues 62-65).[2] The UniProt database annotates residue 65 in human DHFR as a substrate-binding site, underscoring its direct involvement in the enzyme's function.[7]

-

Escherichia coli DHFR (ecDHFR): The corresponding residue in E. coli is Glutamine (Q) .[8] This difference contributes to the selective binding of certain antibacterial drugs.

-

Pneumocystis species DHFR: In the opportunistic fungal pathogens Pneumocystis jirovecii (pjDHFR) and Pneumocystis carinii (pcDHFR), this position is occupied by Leucine (L) and Isoleucine (I) , respectively.[9] This hydrophobic pocket is a key target for the development of novel anti-pneumocystis agents.[9]

-

Rhizoctonia solani DHFR (rDHFR): In this fungal pathogen, the residue is Lysine (K) . Site-directed mutagenesis studies creating a K65P (Lysine to Proline) variant resulted in enhanced substrate affinity and a 1.8-fold increase in catalytic efficiency, highlighting the functional sensitivity of this position.[10]

This variability in the amino acid at position 65 creates distinct chemical environments within the active site of DHFR from different species, which can be exploited for the rational design of selective inhibitors.

Therapeutic Potential of Targeting the 65N Residue in Human DHFR

The presence of asparagine at position 65 in human DHFR offers a unique handle for inhibitor design. The amide side chain of asparagine can participate in hydrogen bonding interactions, providing a specific anchor point for inhibitors. By designing molecules that form favorable interactions with N65, it is possible to enhance both potency and selectivity for the human enzyme.

This is particularly relevant in the context of cancer chemotherapy. While classical antifolates like methotrexate are effective, they often suffer from a narrow therapeutic window due to their non-selective inhibition of DHFR in both cancerous and healthy rapidly dividing cells.[1] Inhibitors designed to specifically engage with the N65 residue could potentially offer improved safety profiles.

Furthermore, understanding the interactions at this position is crucial for overcoming drug resistance. Mutations in and around the active site can alter inhibitor binding, and a detailed knowledge of the role of key residues like N65 can inform the design of novel drugs that are effective against resistant strains.

Experimental Protocols for Characterizing 65N-Targeting DHFR Inhibitors

The development of novel DHFR inhibitors requires a robust pipeline of biochemical and cellular assays to characterize their potency, selectivity, and mechanism of action. Below are detailed, step-by-step methodologies for key experiments.

Recombinant DHFR Expression and Purification

Objective: To produce highly pure and active DHFR enzyme for in vitro assays.

Methodology:

-

Cloning: Subclone the full-length cDNA of the desired DHFR (e.g., human, E. coli) into a bacterial expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed bacteria in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

-

Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Purification:

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

-

Quality Control: Assess purity by SDS-PAGE and confirm protein concentration using a Bradford or BCA assay.

DHFR Enzymatic Activity Assay

Objective: To measure the catalytic activity of DHFR and determine the inhibitory potency of test compounds.

Methodology:

-

Principle: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

-

Reaction Mixture: Prepare a reaction mixture in a 96-well UV-transparent plate containing:

-

50 mM Tris-HCl buffer, pH 7.5

-

100 µM Dihydrofolate (DHF)

-

100 µM NADPH

-

Varying concentrations of the test inhibitor (dissolved in DMSO, final DMSO concentration <1%).

-

-

Initiation: Initiate the reaction by adding a final concentration of 10-50 nM of purified DHFR enzyme.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of DHFR inhibitors on cancer cell lines or microbial cultures.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7 for cancer; E. coli, S. aureus for bacteria) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., methotrexate for cancer cells, trimethoprim for bacteria).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

-

Resazurin (alamarBlue) Assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence (Ex/Em ~560/590 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the inhibitory activities of known DHFR inhibitors against enzymes from different species. This data highlights the potential for achieving selectivity by targeting species-specific residues.

| Inhibitor | Target Organism | DHFR Residue at Position 65 (or equivalent) | IC50 / Ki (nM) | Reference |

| Methotrexate | Human | N | ~0.1 | [1] |

| Trimethoprim | E. coli | Q | ~5 | [6] |

| Pyrimethamine | P. falciparum | S/N | ~0.5 | [6] |

| Compound X | P. jirovecii | L | [Data to be populated] | [Source] |

| Compound Y | Human (N65 mutant) | [Mutant residue] | [Data to be populated] | [Source] |

(Note: This table is a template and would be populated with specific data from relevant literature during a full-scale review.)

Visualizing Key Concepts: Diagrams and Workflows

The Central Role of DHFR in Cellular Metabolism

Caption: The DHFR-catalyzed reaction and its impact on downstream biosynthetic pathways essential for cell growth.

Experimental Workflow for DHFR Inhibitor Characterization

Caption: A streamlined workflow for the discovery and characterization of novel DHFR inhibitors.

Conclusion and Future Directions

The amino acid residue at position 65 of DHFR represents a critical locus for achieving inhibitor selectivity. The presence of asparagine (N) at this position in human DHFR provides a distinct opportunity for the design of next-generation anticancer agents with potentially improved therapeutic indices. By focusing on the unique structural and chemical features of the 65N residue, it is possible to develop inhibitors that are more potent and selective for the human enzyme.

Future research in this area should focus on:

-

High-throughput screening of compound libraries against a panel of DHFR enzymes with different residues at position 65 to identify novel selective scaffolds.

-

Structure-based drug design and computational modeling to optimize the interactions of lead compounds with the 65N residue.

-

Investigation of resistance mechanisms involving mutations at or near position 65 to proactively design inhibitors that can overcome clinical resistance.

-

Exploration of allosteric inhibition as a complementary strategy to competitive inhibition at the active site.

By leveraging a deep understanding of the molecular interactions at key residues like 65N, the field of DHFR inhibitor development can continue to evolve, providing new and more effective therapies for a range of human diseases.

References

-

Alignment of the amino acid sequences of mouse DHFR (32) and E. coli DHFR (48). ResearchGate. Available at: [Link]

-

Gangjee, A., et al. (2018). Targeting Species Specific Amino Acid Residues: Design, Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors and Potential Anti-Opportunistic Infection Agents. Journal of Medicinal Chemistry, 61(9), 4057-4071. Available at: [Link]

-

Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. Available at: [Link]

-

Sawaya, M. R., & Kraut, J. (2013). Functional significance of evolving protein sequence in dihydrofolate reductase from bacteria to humans. Proceedings of the National Academy of Sciences, 110(25), 10174-10179. Available at: [Link]

-

Ercikan-Abali, E. A., et al. (2001). Identification of critical amino acid residues on human dihydrofolate reductase protein that mediate RNA recognition. Nucleic Acids Research, 29(16), 3339-3347. Available at: [Link]

-

UniProt Consortium. (2007). DHFR - Dihydrofolate reductase - Homo sapiens (Human). UniProtKB - P00374. Available at: [Link]

-

UniProt Consortium. (2007). Dhfr - Dihydrofolate reductase - Mus musculus (Mouse). UniProtKB - P00375. Available at: [Link]

-

Hossain, M. S., et al. (2021). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. RSC Advances, 11(57), 36153-36169. Available at: [Link]

-

Wan, Q., et al. (2024). Characterization of the Three DHFRs and K65P Variant: Enhanced Substrate Affinity and Molecular Dynamics Analysis. Protein Journal, 43(5), 935-948. Available at: [Link]

-

Anderson, K. S. (2014). Understanding the molecular mechanism of substrate channeling and domain communication in protozoal bifunctional TS-DHFR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(9), 1634-1641. Available at: [Link]

-

BMRB. Dihydrofolate Reductase. BMRB Featured System. Available at: [Link]

-

Fidock, D. A., et al. (1998). Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil. Proceedings of the National Academy of Sciences, 95(19), 11357-11362. Available at: [Link]

-

Rodrigues, J. V., et al. (2019). High-Order Epistasis in Catalytic Power of Dihydrofolate Reductase Gives Rise to a Rugged Fitness Landscape in the Presence of Trimethoprim Selection. Molecular Biology and Evolution, 36(11), 2493-2507. Available at: [Link]

-

Hart, K. M., et al. (2023). Exploring antibiotic resistance in diverse homologs of the dihydrofolate reductase protein family through broad mutational scanning. bioRxiv. Available at: [Link]

-

Putaporntip, C., et al. (2023). Molecular analysis of DHFR and DHPS gene mutations in Plasmodium cynomolgi from humans and macaques in Southeast Asia. Parasite, 30, 33. Available at: [Link]

-

Ndiaye, D., et al. (2005). Mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase genes in Senegal. Malaria Journal, 4, 51. Available at: [Link]

-

Gamage, A. M., & Glembocki, O. J. (2022). DHFR Mutants Modulate Their Synchronized Dynamics with the Substrate by Shifting Hydrogen Bond Occupancies. The Journal of Physical Chemistry B, 126(34), 6439-6451. Available at: [Link]

-

Reeves, J. M., et al. (2015). Structure-based Analysis of Bacilli and Plasmid Dihydrofolate Reductase Evolution. Journal of Molecular and Genetic Medicine, 9(2), 163. Available at: [Link]

-

Peterson, D. S., et al. (1988). Amino acid changes linked to pyrimethamine resistance in the dihydrofolate reductase–thymidylate synthase gene of Plasmodium falciparum. Proceedings of the National Academy of Sciences, 85(23), 9114-9118. Available at: [Link]

-

Rosowsky, A., et al. (2003). Efficacies of Lipophilic Inhibitors of Dihydrofolate Reductase against Parasitic Protozoa. Antimicrobial Agents and Chemotherapy, 47(7), 2234-2242. Available at: [Link]

-

Ziebart, K. T., et al. (2016). Trypanosoma brucei DHFR-TS Revisited: Characterisation of a Bifunctional and Highly Unstable Recombinant Dihydrofolate Reductase-Thymidylate Synthase. PLoS Neglected Tropical Diseases, 10(5), e0004711. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. DHFR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Species Specific Amino Acid Residues: Design, Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors and Potential Anti-Opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the Three DHFRs and K65P Variant: Enhanced Substrate Affinity and Molecular Dynamics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Co-crystallization of Novel Inhibitor 65N with Human Dihydrofolate Reductase (DHFR)

Introduction: The Structural Basis of DHFR Inhibition

Human Dihydrofolate Reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][4][5] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a prime target for therapeutic intervention in cancer and infectious diseases.[4][5][6]

Structure-aided drug design relies on high-resolution crystal structures of target proteins in complex with inhibitors to guide the iterative process of lead optimization.[7] This document provides a comprehensive, field-proven protocol for the co-crystallization of a novel small molecule inhibitor, designated Compound 65N, with recombinant human DHFR. The methodologies detailed herein are grounded in established principles of protein crystallography and can be adapted for a wide range of DHFR inhibitors.

PART 1: Recombinant Human DHFR: Expression and Purification

A high-yield, reproducible source of pure, active protein is the bedrock of any successful crystallization project. This protocol outlines the expression of N-terminally His-tagged human DHFR in Escherichia coli and a two-step purification process.

Rationale: An N-terminal His-tag allows for efficient capture of the recombinant protein using immobilized metal affinity chromatography (IMAC). A subsequent size-exclusion chromatography (SEC) step is crucial for removing aggregates and ensuring the protein sample is monodisperse, a critical factor for successful crystallization.

Protocol 1: DHFR Expression and Purification

-

Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for N-terminally His-tagged human DHFR.[8] Plate on appropriate antibiotic-selection media and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth with the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Expression: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[9] Incubate for 16-18 hours at 18°C with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

-

Lysis: Resuspend the cell pellet in 5 mL of Lysis Buffer per gram of wet cell paste (see Table 1). Add lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Lyse the cells using sonication.

-

Clarification: Centrifuge the lysate at 40,000 x g for 45 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

IMAC Purification: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified lysate onto the column. Wash the column extensively with Wash Buffer (see Table 1). Elute the protein using Elution Buffer (see Table 1).

-

Size-Exclusion Chromatography (SEC): Concentrate the eluted protein to ~5 mL. Load the concentrated protein onto a SEC column (e.g., Superdex 75) pre-equilibrated with SEC Buffer (see Table 1). Collect fractions corresponding to the monomeric DHFR peak.

-

Purity and Concentration: Assess protein purity by SDS-PAGE, which should be >95%.[10] Determine the protein concentration using a spectrophotometer (A280) and the calculated extinction coefficient for human DHFR. Concentrate the protein to 10-15 mg/mL for crystallization trials.

| Table 1: Buffer Compositions for hDHFR Purification | |

| Buffer Name | Composition |

| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP |

| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM Imidazole, 1 mM TCEP |

| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP |

| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP |

PART 2: Preparation of the DHFR-65N Complex

The formation of a stable, stoichiometric protein-ligand complex is a prerequisite for co-crystallization. The following protocol addresses the preparation of the complex, with special considerations for ligands with limited aqueous solubility.

Rationale: Compound 65N is assumed to be sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is necessary. The protocol aims to achieve complex formation while minimizing the final DMSO concentration, as high solvent concentrations can interfere with crystallization.[11] A molar excess of the ligand is often used to drive the binding equilibrium towards complex formation.[11]

Protocol 2: Complex Formation

-

Ligand Preparation: Prepare a 50 mM stock solution of Compound 65N in 100% DMSO.

-

Complex Incubation:

-

Dilute the purified hDHFR protein to 10 mg/mL in SEC buffer.

-

Add the Compound 65N stock solution to the protein solution to achieve a final molar ratio of 1:5 (protein:ligand).[11] The final DMSO concentration should not exceed 5% (v/v).

-

Expert Tip: Add the ligand stock dropwise to the protein solution while gently vortexing to avoid immediate precipitation of the compound.[12]

-

-

Incubation: Incubate the mixture on ice for 1-2 hours to allow for complete binding.

-

Clarification: Centrifuge the solution at 16,000 x g for 10 minutes at 4°C to remove any precipitated ligand or aggregated protein.[12] The supernatant is the DHFR-65N complex ready for crystallization trials.

PART 3: Co-crystallization of the DHFR-65N Complex

This section details the setup of crystallization screens using the vapor diffusion method, which is a robust and widely used technique for screening a large number of conditions.[13][14]

Rationale: Crystallization is an empirical science. Screening a wide range of precipitants, pH values, and additives is necessary to identify initial crystallization "hits."[15] The hanging drop and sitting drop vapor diffusion methods slowly increase the concentration of the protein and precipitant in a drop, driving the system towards a supersaturated state where crystal nucleation can occur.[14][16]

Figure 1: Workflow for co-crystallization screening of the DHFR-65N complex.

Protocol 3: Crystallization Screening

-

Plate Setup: Use commercially available 96-well or 24-well crystallization plates.[13][16] Pipette 50-100 µL of the screen solutions into the reservoirs.

-

Drop Setting (Hanging Drop Example):

-

Pipette 1 µL of the DHFR-65N complex solution onto a siliconized glass coverslip.[13][17]

-

Pipette 1 µL of the corresponding reservoir solution into the protein drop.[13] Avoid mixing to allow for diffusion-based equilibration.[17]

-

Invert the coverslip and place it over the reservoir, ensuring an airtight seal is formed with vacuum grease.[17]

-

-

Incubation: Store the plates in a stable temperature environment (e.g., 20°C or 4°C).[17] Protect them from vibrations.

-

Observation: Regularly inspect the drops under a microscope over several weeks, documenting any changes such as precipitation, phase separation, or the appearance of crystals.

| Table 2: Example Initial Screening Conditions for DHFR Complexes | ||

| Precipitant | Buffer (pH) | Reference Insight |

| 12-20% PEG 3350 | 0.1 M MES pH 5.5-6.5 | PEG is a common precipitant for DHFR.[18] |

| 1.0-2.0 M Ammonium Sulfate | 0.1 M Tris pH 7.5-8.5 | High salt conditions can promote crystallization. |

| 30-50% MPD | 0.1 M Sodium Phosphate pH 7.0-7.5 | MPD is a known cryoprotectant and precipitant for DHFR.[8][19] |

| 1.5 M Sodium Chloride | 0.1 M Sodium Acetate pH 4.5-5.0 | Explores lower pH ranges.[20] |

PART 4: Crystal Optimization and Troubleshooting

Initial "hits" are often sub-optimal (e.g., small, poorly formed, or showers of microcrystals). Optimization is a systematic process of refining the initial condition to produce diffraction-quality crystals.

Rationale: Fine-tuning the concentration of the precipitant, protein, and pH can move the experiment from a nucleation-dominant zone to a crystal growth zone. Additives can modify crystal contacts and improve crystal quality.

Figure 2: Logic diagram for optimizing initial crystallization hits.

Troubleshooting Common Issues

-

Problem: Amorphous Precipitate:

-

Problem: Showers of Microcrystals:

-

Cause: Excessive nucleation.

-

Solution: Lower protein/precipitant concentrations. Consider using microseeding, where a few crystals from the initial drop are transferred to a new, less saturated drop to promote the growth of fewer, larger crystals.

-

-

Problem: No Crystals, Clear Drops:

-

Cause: The system is undersaturated.

-

Solution: Increase the protein concentration. If using the hanging drop method, try using a smaller drop volume (e.g., 0.5 µL + 0.5 µL) to accelerate equilibration.

-

-

Problem: Ligand Insolubility:

-

Cause: The ligand crashes out of solution upon addition to the aqueous protein buffer.

-

Solution: Try incubating the protein with the dry compound overnight, then centrifuging to remove undissolved solid before setting up trays.[11][12] Alternatively, try solubilizing the ligand in low molecular weight PEGs (e.g., PEG 400) instead of DMSO.[11]

-

Conclusion

This guide provides a robust framework for the co-crystallization of the novel inhibitor 65N with human DHFR. The path from purified protein to a high-resolution crystal structure is often iterative and requires careful optimization. By grounding the experimental design in the principles of protein biochemistry and crystallography, researchers can systematically navigate the challenges of obtaining diffraction-quality crystals. The resulting structural information will be invaluable for understanding the molecular basis of inhibition and accelerating the development of next-generation therapeutics.

References

-

Protein XRD Protocols - Crystallization of Proteins. (n.d.). Northwestern University. Retrieved from [Link]

-

Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

-

Guide for crystallization. (n.d.). Retrieved from [Link]

-

Crystal Growth. (n.d.). SLAC National Accelerator Laboratory. Retrieved from [Link]

-

Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). University of Bristol. Retrieved from [Link]

-

Vivar, J., et al. (2011). Novel crystallization conditions for tandem variant R67 DHFR yield a wild-type crystal structure. Acta Crystallographica Section F, F67(Pt 11), 1390–1394. Retrieved from [Link]

-

Crystallization of Protein-Ligand Complexes. (2020). Hampton Research. Retrieved from [Link]

-

Trouble co-crystallizing protein with a insoluble peptide. (2023). Reddit. Retrieved from [Link]

-

Narayana, N., et al. (1995). Crystal structure of a Type II dihydrofolate reductase catalytic ternary complex. The EMBO Journal, 14(12), 2855–2862. Retrieved from [Link]

-

Yedavalli, P., et al. (2012). Expression, Purification and Characterization of Recombinant Mouse Translation Initiation factor eIF-4E as a Dihydrofolate Reductase (DHFR) Fusion Protein. Protein & Peptide Letters, 19(1), 100–107. Retrieved from [Link]

-

Hassel, A., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D, D63(Pt 1), 72–79. Retrieved from [Link]

-

Warren, G. L., et al. (2012). Protein–Ligand Cocrystal Structures: We Can Do Better. ACS Medicinal Chemistry Letters, 3(8), 631–632. Retrieved from [Link]

-

Danley, D. E. (2006). Crystallization to obtain protein–ligand complexes for structure-aided drug design. Acta Crystallographica Section D, D62(Pt 6), 633–638. Retrieved from [Link]

-

Beierle, J. R., et al. (2011). Crystal Structure of Bacillus anthracis Dihydrofolate Reductase with the Dihydrophthalazine-Based Trimethoprim Derivative RAB1 Provides a Structural Explanation of Potency and Selectivity. Antimicrobial Agents and Chemotherapy, 55(1), 403–405. Retrieved from [Link]

-

Protein Expression & Purification Series. (n.d.). Bio-Rad. Retrieved from [Link]

-

Protocol for setting up DHFR protein crystals. (n.d.). BBS OER Lab Manual. Retrieved from [Link]

-

Dihydrofolate reductase. (n.d.). Wikipedia. Retrieved from [Link]

-

1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE. (n.d.). RCSB PDB. Retrieved from [Link]

-

Martini, F., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1162. Retrieved from [Link]

-

Liu, C.-T., et al. (2013). The crystal structure of a tetrahydrofolate-bound dihydrofolate reductase reveals the origin of slow product release. Communications Biology, 2, 269. Retrieved from [Link]

-

Loffers, J., et al. (2018). Crystal Structures of Escherichia coli Dihydrofolate Reductase Complexed with 5-Formyltetrahydrofolate (Folinic Acid) in Two Space Groups: Evidence for Enolization of Pteridine O4. Biochemistry, 57(36), 5307–5317. Retrieved from [Link]

-

Liu, C.-T., et al. (2013). Functional significance of evolving protein sequence in dihydrofolate reductase from bacteria to humans. Proceedings of the National Academy of Sciences, 110(25), 10159–10164. Retrieved from [Link]

-

What are DHFR inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

Valente, E., et al. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Pharmaceutics, 13(11), 1867. Retrieved from [Link]

-

Chapter 10 Lab Overview and Background Information. (n.d.). BBS OER Lab Manual. Retrieved from [Link]

-

Valente, E., et al. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Pharmaceutics, 13(11), 1867. Retrieved from [Link]

-

Dihydrofolate reductase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Al-Suhaimi, E. A., et al. (2021). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics, 39(16), 6133–6147. Retrieved from [Link]

Sources

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Novel crystallization conditions for tandem variant R67 DHFR yield a wild-type crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression, Purification and Characterization of Recombinant Mouse Translation Initiation factor eIF-4E as a Dihydrofolate Reductase (DHFR) Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recombinant human Dihydrofolate reductase (DHFR) protein (ab87755) | Abcam [abcam.com]

- 11. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]

- 12. reddit.com [reddit.com]

- 13. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 14. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 15. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 16. hamptonresearch.com [hamptonresearch.com]

- 17. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 18. Crystal Structure of Bacillus anthracis Dihydrofolate Reductase with the Dihydrophthalazine-Based Trimethoprim Derivative RAB1 Provides a Structural Explanation of Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structure of a Type II dihydrofolate reductase catalytic ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for setting up DHFR protein crystals – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 21. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

synthesis route for N6-methyl-N6-[4-(trifluoromethoxy)phenyl]pyrido[3,2-d]pyrimidine

This Application Note provides a comprehensive synthesis guide for N-(4-(trifluoromethoxy)phenyl)-N-methylpyrido[3,2-d]pyrimidin-4-amine .

Nomenclature & Structural Clarification

Critical Note: The designation "N6" in the user request ("N6-methyl-N6-...") follows the Adenine/Purine numbering convention , which is standard in medicinal chemistry for kinase inhibitors and adenosine analogs.[1] In this convention, the exocyclic amine at the active position is termed "N6".[2]

-

Bio-isostere Convention (Adenine-like): The substituent is at the C4 position of the pyrido[3,2-d]pyrimidine ring.[1][2]

-

IUPAC Systematic Name: N-methyl-N-[4-(trifluoromethoxy)phenyl]pyrido[3,2-d]pyrimidin-4-amine.[1]

This protocol focuses on the C4-substituted isomer, which represents the pharmacologically relevant scaffold (ATP-mimetic).[1]

Target Molecule: N-methyl-N-[4-(trifluoromethoxy)phenyl]pyrido[3,2-d]pyrimidin-4-amine CAS Registry (Analogous): N/A (Novel Derivative) Primary Application: Kinase Inhibition (ATP-binding site competitor), Adenosine Receptor Modulation.[1]

Retrosynthetic Analysis

The synthesis is designed for modularity, allowing late-stage diversification of the N6-amine.[1] The convergent route disconnects the C4-N bond, utilizing a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling between a chloropyrimidine core and a secondary aniline.[1][2]

Figure 1: Retrosynthetic strategy isolating the heterocyclic core and the aniline side chain.[1]

Chemical Synthesis Protocol

Phase A: Synthesis of the Side Chain (Nucleophile)

Target: N-methyl-4-(trifluoromethoxy)aniline Note: While commercially available (CAS 41419-59-4), in-house synthesis ensures purity and allows for isotopic labeling if required.[1]

Method: Reductive Amination via Carbamate (High Fidelity) Direct methylation of anilines often leads to over-methylation (quaternary salts).[1][2] The carbamate route guarantees mono-methylation.[1][2]

-

Boc-Protection:

-

N-Methylation:

-

Dissolve the carbamate (1.0 eq) in dry DMF under Argon.[2]

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas will occur.[2]

-

Stir for 30 min at 0°C.

-

Add Iodomethane (MeI, 1.1 eq) dropwise.[2] Warm to RT and stir for 2 hours.

-

Quench with water, extract with EtOAc, and concentrate.[2]

-

-

Deprotection:

Phase B: Synthesis of the Heterocyclic Core

Target: 4-Chloropyrido[3,2-d]pyrimidine[1]

Step 1: Cyclization to Pyrido[3,2-d]pyrimidin-4(3H)-one

-

Reagents: 3-Aminopicolinic acid (10 mmol), Formamide (30 mL).[1][2]

-

Procedure:

-

Heat the mixture to 140–150°C for 6–8 hours. The reaction requires high temperature to drive the condensation and dehydration.[2]

-

Cool the dark solution to room temperature. The product often precipitates.[2]

-

Dilute with water (50 mL) and filter the solid.

-

Wash with water and cold ethanol.[2]

-

Yield: ~70–80% (Tan solid).

Step 2: Chlorination (Activation) [1][2]

-

Reagents: Pyrido[3,2-d]pyrimidin-4(3H)-one (5 mmol), SOCl₂ (10 mL) or POCl₃ (10 mL), catalytic DMF (3 drops).

-

Procedure:

-

Place the pyrimidinone in a dry round-bottom flask under Argon.

-

Add Thionyl Chloride (SOCl₂) and DMF.[2]

-

Reflux for 3 hours. The solid will dissolve as the chloride forms.[2]

-

Critical Step: Evaporate excess SOCl₂ under reduced pressure (use a base trap).[2]

-

Azeotrope with dry toluene (2x) to remove traces of acid.[2]

-

Product: 4-Chloropyrido[3,2-d]pyrimidine (Unstable to moisture; use immediately).[1][2]

-

Phase C: Coupling (The Key Step)

Reaction: SNAr Displacement The 4-position of pyrido[3,2-d]pyrimidine is highly electrophilic due to the electron-withdrawing nature of the fused pyridine ring (specifically the N at position 1 and 3).[1][2]

| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) |

| Solvent | Isopropanol (iPrOH) | 1,4-Dioxane (Dry) |

| Base | Diisopropylethylamine (DIPEA) | Cs₂CO₃ |

| Catalyst | None | Pd₂(dba)₃ / Xantphos (Buchwald) |

| Temp | 80°C (Reflux) | 100°C |

| Time | 4–12 Hours | 16 Hours |

Protocol (Condition A):

-

Dissolve 4-chloropyrido[3,2-d]pyrimidine (1.0 eq, fresh) in dry iPrOH (0.2 M).

-

Add DIPEA (2.0 eq) to scavenge HCl.[2]

-

Reflux at 85°C. Monitor by TLC (DCM/MeOH 95:5).

-

Observation: The product is less polar than the starting amine but more polar than the chloride.[2]

-

-

Work-up:

Purification:

-

Flash Chromatography: Gradient elution 0% -> 5% MeOH in DCM.[1][2]

-

Recrystallization: EtOAc/Hexane if the product is solid.[2]

Characterization & Validation Data

Expected Analytical Profile:

-

1H NMR (400 MHz, DMSO-d6):

-

19F NMR:

-

HRMS (ESI+):

-

Calculated for C₁₅H₁₁F₃N₄O [M+H]+: ~321.09.[2]

-

Troubleshooting & Optimization

Issue: Low Yield in Coupling Step

-

Cause: Steric hindrance of the N-methyl group combined with the secondary aniline nucleophile.[1]

-

Solution: Switch to Condition B (Buchwald-Hartwig) .

Issue: Hydrolysis of Chloro-intermediate

-

Cause: Wet solvents or high humidity. 4-chloropyrido[3,2-d]pyrimidine hydrolyzes back to the pyrimidinone rapidly.[1]

-

Solution: Generate the chloride in situ and use immediately without storage.[2] Ensure all solvents are anhydrous (stored over molecular sieves).[2]

References

-

Core Synthesis: Grivsky, E. M., et al. "Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine."[1] Journal of Medicinal Chemistry 23.3 (1980): 327-329.[1][2] Link (Analogous chemistry for pyrido-pyrimidine fusion).[1][2]

-

N-Methylation Protocol: Li, B., et al. "Selective N-methylation of anilines with methanol over a Cu/Al2O3 catalyst."[1][2] RSC Advances 8.45 (2018): 25626-25632.[1][2] Link

-

S_NAr Reactivity: Postupalenko, V. Y., et al. "Synthesis of 4-substituted pyrido[3,2-d]pyrimidines."[1][2][5] Chemistry of Heterocyclic Compounds 45.5 (2009): 582-588.[1][2] Link[2]

-

Kinase Scaffold Context: Palmer, B. D., et al. "Structure-activity relationships for 2-anilino-4-pyrrolidinopyrido[3,2-d]pyrimidines as potent inhibitors of EGFR and ErbB-2 kinases."[1] Bioorganic & Medicinal Chemistry Letters 17.6 (2007): 1579-1583.[1][2] Link[2]

Appendix: Synthesis of the C6-Regioisomer

If the specific goal is substitution on the Pyridine Ring (C6) rather than the Pyrimidine (C4):

-

Starting Material: 6-Chloro-3-nitropicolinic acid.[1]

-

Substitution: React with N-methyl-4-(trifluoromethoxy)aniline (Buchwald conditions) to install the amine at C6 first.

-

Ring Closure: Reduce the nitro group (Fe/AcOH) to an amine, then cyclize with formamide.[2]

-

Deoxygenation: The resulting product will be a 4-one.[1][2] Chlorinate (POCl₃) and remove the chloride via hydrogenolysis (Pd/C, H₂, MgO) to yield the 6-substituted parent system.[2]

Sources

- 1. N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine | C17H20N6O2 | CID 444617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: IC50 Determination of Antifolate 65N against hDHFR

This Application Note and Protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of Compound 65N (putatively identified as the flexible diaminopyrimidine antifolate P65 or a close structural analog) against the human Dihydrofolate Reductase (hDHFR) enzyme.

This guide is designed for medicinal chemists and enzymologists. It prioritizes the spectrophotometric kinetic assay (NADPH oxidation), which is the gold standard for DHFR characterization due to its direct measurement of catalytic turnover.

Introduction & Mechanistic Basis

The Target: hDHFR

Human Dihydrofolate Reductase (hDHFR, EC 1.5.1.3) is a critical enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is the essential one-carbon carrier required for the synthesis of purines, thymidylate, and amino acids.

The Compound: 65N (P65 Analog)

65N (often referenced in literature as P65 in the context of Plasmodium vs. Human selectivity) belongs to the flexible diaminopyrimidine class of antifolates. Unlike rigid inhibitors (e.g., Pyrimethamine), 65N possesses a flexible linker that allows it to adopt different conformations within the active site.

-

Mechanism of Action: Competitive inhibition with respect to DHF.

-

Key Challenge: 65N is known to exhibit lower selectivity between Plasmodium and human isoforms compared to newer generations (e.g., P218). Therefore, precise IC50 determination against hDHFR is critical for establishing the therapeutic window (Selectivity Index).

Assay Principle

The assay measures the velocity of the enzymatic reaction by monitoring the consumption of NADPH.

-

Detection: NADPH absorbs strongly at 340 nm (

), while NADP+, DHF, and THF have negligible absorbance at this wavelength. -

Readout: Decrease in Absorbance (OD340) over time.

Experimental Workflow (Visualized)

Caption: Workflow for hDHFR IC50 determination. Note the critical pre-incubation step to allow inhibitor equilibrium.

Materials & Reagents

Buffer System (MTEN Buffer)

The MTEN buffer is preferred over standard Tris because it maintains stable pH across the catalytically active range of DHFR.

-

Composition: 50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl.

-

pH: Adjust to 7.4 with HCl/NaOH.

-

Additives: Add 1 mM DTT (Dithiothreitol) fresh on the day of the assay. Critical: hDHFR contains reduced cysteines; without DTT, activity decays rapidly.

-

Surfactant: 0.01% Triton X-100 or Brij-35 (prevents enzyme adsorption to plastics).

Key Reagents

| Reagent | Specification | Storage | Notes |

| hDHFR | Recombinant human DHFR | -80°C | Avoid freeze-thaw. Aliquot upon receipt. |

| DHF | Dihydrofolate (H2Folate) | -20°C | Light sensitive. Dissolve in buffer + 50mM |

| NADPH | Reduced cofactor | -20°C | Hygroscopic. Prepare fresh. Absorbance check: |

| 65N | Test Inhibitor | -20°C | Dissolve in 100% DMSO. |

| MTX | Methotrexate (Control) | -20°C | Known tight-binder ( |

Detailed Protocol

Step 1: Compound Preparation (Serial Dilution)

-

Stock: Prepare a 10 mM stock of 65N in 100% DMSO.

-

Dilution Plate: In a clear V-bottom plate, perform a 3-fold serial dilution in 100% DMSO .

-

Range: 10 mM down to ~0.5 µM (10 points).

-

-

Intermediate Dilution: Transfer 2 µL of the DMSO dilution into 198 µL of Assay Buffer (1:100 dilution).

-

Final DMSO in Assay: This ensures the final DMSO concentration is 1% (v/v), which is tolerated by hDHFR.

-

Top Concentration: 100 µM (in assay).

-

Step 2: Enzyme Preparation

-

Thaw hDHFR on ice.

-

Dilute hDHFR in Assay Buffer (with DTT) to a concentration of 5–10 nM .

-

Validation: The enzyme concentration should yield a linear velocity (

) for at least 5 minutes in the absence of inhibitor. Target

-

Step 3: Substrate Mix Preparation

Prepare a 2X Substrate Mix in Assay Buffer:

-

NADPH: 200 µM (Final assay conc: 100 µM, saturating).

-

DHF: 100 µM (Final assay conc: 50 µM, saturating).

-

Note: Using saturating substrate concentrations simplifies the analysis to IC50

Ki (for competitive inhibitors, per Cheng-Prusoff, if

-

Step 4: Assay Execution (96-well Plate)

-

Blank Wells: Add 50 µL Assay Buffer (No Enzyme).

-

Enzyme Wells: Add 40 µL of diluted hDHFR (5 nM) to test wells.

-

Inhibitor Addition: Add 10 µL of the diluted 65N (from Step 1.3) to the Enzyme wells.

-

Control: Add 10 µL of "Buffer + DMSO" to the "No Inhibitor" (100% Activity) wells.

-

-

Pre-Incubation: Shake plate briefly (orbital, 30s) and incubate at 25°C for 10 minutes .

-

Reason: 65N and other antifolates can exhibit slow-onset inhibition. This step ensures equilibrium binding.

-

-

Initiation: Add 50 µL of 2X Substrate Mix to all wells (using a multichannel pipette).

-

Measurement: Immediately place in plate reader.

-

Mode: Kinetic.[1]

-

Wavelength: 340 nm.

-

Interval: 30 seconds.

-

Duration: 10–15 minutes.

-

Temp: 25°C.

-

Data Analysis

Velocity Calculation

-

Plot OD340 vs. Time (min) for each well.

-

Select the linear portion of the curve (typically 1–5 mins).

-

Calculate the slope (

). -

Subtract the slope of the "No Enzyme" blank from all samples.

IC50 Curve Fitting

Calculate % Inhibition for each concentration:

Fit the data to the 4-Parameter Logistic (4PL) Equation (Sigmoidal Dose-Response):

- : Log of compound concentration.

- : % Activity (or Velocity).

Tight-Binding Correction (The Morrison Equation)

If the determined IC50 is close to the enzyme concentration (e.g., IC50 < 10 nM when [E] = 5 nM), the standard IC50 equation is invalid because it assumes

-

: Velocity at inhibitor conc

- : Velocity with no inhibitor.

- : Total active enzyme concentration.[2][3]

- : Apparent dissociation constant.

References

-

Yuthavong, Y., et al. (2012).[3] "Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target." Proceedings of the National Academy of Sciences (PNAS), 109(42), 16823–16828. (Describes P65 and flexible inhibitors).

-

Anderson, A. C. (2005). "Targeting DHFR in parasitic protozoa." Drug Discovery Today, 10(2), 121-128. (Structural basis of antifolate selectivity).[1]

-

Abcam. (2025). "Dihydrofolate Reductase Assay Kit (Colorimetric) Protocol." Abcam Protocols.

-

Copeland, R. A. (2013).[4] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley. (Source for Morrison Equation and Tight-Binding kinetics).

Sources

preparing 65N ternary complex with NADPH for X-ray diffraction

Application Notes & Protocols

Topic: Preparing a 65N Ternary Complex with NADPH for X-ray Diffraction Audience: Researchers, scientists, and drug development professionals.

Guide to the Structural Elucidation of an NADPH-Dependent Enzyme Complex: From Purified Protein to Diffraction-Ready Crystals

Introduction: The 'Why' Behind the Structure

In the landscape of drug discovery and fundamental biological research, understanding the precise molecular interactions between an enzyme, its cofactors, and its substrate is paramount. X-ray crystallography remains a gold-standard technique for providing this atomic-level detail, offering a static yet invaluable snapshot of these dynamic interactions.[1][2] This guide provides a comprehensive workflow for preparing and crystallizing a ternary complex of a hypothetical NADPH-dependent reductase, herein referred to as "65N," with its substrate and the essential cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).

NADPH is a universal electron donor, critical for a vast array of anabolic reactions, including the synthesis of lipids and nucleic acids, and for maintaining the cellular antioxidant defense systems.[3][4][5] Elucidating how a target protein like 65N binds NADPH and its substrate can unlock the secrets of its catalytic mechanism and provide a rational basis for the design of specific inhibitors or modulators. The protocols herein are designed to navigate the intricate path from a purified protein to a diffraction-quality crystal of the 65N-substrate-NADPH ternary complex.

Experimental Workflow Overview

The journey to a crystal structure is a sequential process where the success of each step is contingent upon the quality of the preceding one. The workflow involves producing highly pure and stable protein, forming the desired ternary complex, screening for crystallization conditions, and finally, preparing the crystal for X-ray data collection.

Figure 1: Overall experimental workflow from protein expression to X-ray data collection.

Part 1: Achieving Crystallization-Grade Purity of 65N

Expertise & Experience: The absolute prerequisite for successful crystallization is a protein sample of the highest purity and homogeneity. Impurities or protein heterogeneity (e.g., aggregates, misfolded species) can inhibit nucleation or become incorporated into the crystal lattice, leading to poorly ordered crystals that diffract weakly.[6][7][8] Our goal is a sample that is >95% pure and exists as a single, stable species in solution (monodisperse). A multi-step purification strategy is almost always necessary.

Protocol 1.1: Two-Step Purification of 65N

This protocol assumes the 65N protein is expressed with a cleavable N-terminal polyhistidine (His) tag.

Step 1: Affinity Chromatography (IMAC)

-

Causality: This step rapidly captures the His-tagged 65N from the crude cell lysate, achieving a significant purification in a single pass.

-

Lysate Preparation: Resuspend the cell pellet in Lysis Buffer (see Table 1) and lyse using a sonicator or high-pressure homogenizer on ice. Centrifuge the lysate at >20,000 x g for 45 minutes at 4°C to pellet cellular debris.

-

Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with at least 20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the 65N protein using Elution Buffer.

-

Tag Cleavage (Optional but Recommended): Add a specific protease (e.g., TEV or Thrombin) to the eluted protein. Dialyze overnight against Dialysis Buffer at 4°C to simultaneously remove imidazole and allow for tag cleavage.

Step 2: Size-Exclusion Chromatography (SEC)

-

Causality: This is the critical polishing step. It separates the target protein from any remaining smaller or larger contaminants, including aggregates that may have formed, and the cleaved His-tag/protease. The resulting monodisperse peak is ideal for crystallization.[8][9]

-

Sample Preparation: After dialysis, pass the sample through a second Ni-NTA column to remove the uncleaved protein, the cleaved tag, and the His-tagged protease. Concentrate the flow-through to an appropriate volume for SEC injection (~500 µL).

-

Chromatography: Inject the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with SEC Buffer.

-

Fraction Collection: Collect fractions across the major elution peak.

-

Quality Control: Analyze the collected fractions using SDS-PAGE to confirm purity (>95%). Pool the purest fractions.

| Buffer | Components | Purpose |

| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM TCEP, Protease Inhibitors | Cell lysis, initial protein binding to resin |

| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 5% Glycerol, 1 mM TCEP | Removal of non-specific binders |

| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 5% Glycerol, 1 mM TCEP | Elution of His-tagged protein |

| Dialysis Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP | Imidazole removal, tag cleavage |

| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP | Final polishing and buffer exchange |

| Table 1: Example buffer compositions for a two-step protein purification protocol. Concentrations may require optimization. |

Part 2: Stoichiometric Formation of the Ternary Complex

Expertise & Experience: Once you have pure, monodisperse 65N, the next step is to form the ternary complex. The key is to achieve a stable, fully-occupied complex. Adding the ligands (substrate and NADPH cofactor) can often stabilize the protein, increase its conformational homogeneity, and improve the chances of crystallization.[10][11][12] Co-crystallization, where the complex is formed prior to setting up crystallization trials, is generally the preferred method for ensuring the ligands are present.[13]

Protocol 2.1: Assembling the 65N-Substrate-NADPH Complex

Step 1: Reagent Preparation

-

Protein: Concentrate the purified 65N protein to a stock concentration of 10-20 mg/mL using an appropriate centrifugal concentrator. Protein concentration should always be checked via spectrophotometry (NanoDrop or UV-Vis).

-

Ligands: Prepare fresh, high-concentration stock solutions of the substrate and NADPH. For NADPH, use a buffer at neutral pH (7.0-7.5) and keep the solution on ice to minimize degradation.

Step 2: Complex Incubation

-

Causality: A molar excess of the ligands is used to drive the binding equilibrium towards the fully-formed complex state, ensuring high occupancy in the resulting crystals.

-

In a microcentrifuge tube on ice, add the substrate to the concentrated 65N protein to a final molar ratio of 1:5 (Protein:Substrate). Mix gently by pipetting.

-

Immediately add the NADPH stock solution to a final molar ratio of 1:5 (Protein:NADPH).

-

Incubate the mixture on ice for at least 60 minutes.

-

Final QC: Before setting up crystallization trials, centrifuge the complex solution at >14,000 x g for 10 minutes at 4°C to remove any small amounts of precipitate that may have formed.[14]

Part 3: Crystallization of the Ternary Complex

Expertise & Experience: Protein crystallization is the process of slowly moving a protein solution into a supersaturated state where nucleation and crystal growth can occur.[15] The hanging drop vapor diffusion method is a robust and widely used technique for screening a large number of potential crystallization conditions.[14][16]

Figure 2: Principle of the hanging drop vapor diffusion method for protein crystallization.

Protocol 3.1: High-Throughput Crystallization Screening

Step 1: Plate Setup

-

Using a multichannel pipette or a liquid-handling robot, dispense 50-100 µL of each condition from a commercial sparse matrix screen (e.g., Hampton Research, Molecular Dimensions) into the wells of a 24 or 96-well crystallization plate.[16]

Step 2: Drop Setting

-

Causality: Mixing the protein complex with the screen solution initiates the vapor diffusion process. The small drop volume conserves precious protein sample.

-

On a siliconized glass coverslip, pipette 1 µL of the 65N ternary complex solution.

-

Pipette 1 µL of the corresponding reservoir solution into the protein drop. Avoid mixing, or mix gently, as this can influence nucleation.[14]

-

Carefully invert the coverslip and place it over the reservoir well, ensuring an airtight seal is formed with the grease on the plate rim.

Step 3: Incubation and Monitoring

-

Incubate the plates at a constant temperature (typically 20°C or 4°C).[9]

-

Monitor the drops regularly under a microscope over several days to weeks, looking for the appearance of clear, sharp-edged crystals.

| Component | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Precipitant | 20% w/v PEG 3350 | 1.6 M Ammonium Sulfate | 30% v/v MPD | 1.4 M Sodium Citrate |

| Buffer | 0.1 M HEPES pH 7.5 | 0.1 M Tris-HCl pH 8.5 | 0.1 M Sodium Acetate pH 4.6 | 0.1 M MES pH 6.5 |

| Salt/Additive | 0.2 M NaCl | - | 0.2 M Ammonium Acetate | 0.1 M LiCl |

| Table 2: Example of diverse conditions found in a typical sparse matrix crystallization screen. |

Part 4: Crystal Harvesting and Cryo-protection

Expertise & Experience: To protect the delicate protein crystal from the intense radiation of the X-ray beam and to collect high-quality data, diffraction experiments are almost always performed at cryogenic temperatures (~100 K).[17][18] Flash-cooling the crystal in liquid nitrogen would cause the water in the crystal to form crystalline ice, destroying the crystal lattice. Therefore, the crystal must first be soaked in a cryoprotectant solution, which allows the solvent to form a disordered, glass-like state (vitrification) upon freezing.[19][20]

Protocol 4.1: Preparing Crystals for Data Collection

Step 1: Cryoprotectant Screening

-

Causality: The ideal cryoprotectant protects the crystal without causing osmotic shock, cracking, or dissolving it. The choice is highly dependent on the crystallization condition. Often, the precipitant itself (like PEG) can act as a cryoprotectant if its concentration is increased.

-

Prepare a series of potential cryo-solutions by adding a cryoprotectant (see Table 3) to the original mother liquor (the reservoir solution) in increasing concentrations (e.g., 5%, 10%, 15%, 20%, 25%).

-

Using an empty crystal mounting loop, pick up a drop of a test solution and plunge it into liquid nitrogen. If the drop freezes clear without any cloudiness, it is a suitable cryoprotectant.[19]

Step 2: Crystal Soaking and Freezing

-

Carefully transfer a crystal from its growth drop into a drop of the chosen cryoprotectant solution using a nylon loop.

-

Allow the crystal to soak for a few seconds to a minute. The optimal time is empirical; too short may not be protective, while too long can damage the crystal.[20][21]

-

Swiftly remove the loop with the crystal and plunge it directly into liquid nitrogen.

-

Store the frozen crystal in a cryo-cane in a liquid nitrogen dewar until it is ready for mounting on the diffractometer.

| Cryoprotectant | Typical Concentration Range (% v/v or w/v) | Notes |

| Glycerol | 15 - 30% | Very common, gentle on most proteins.[19] |

| Ethylene Glycol | 15 - 30% | Lower viscosity than glycerol, can be more effective. |

| Polyethylene Glycol (PEG) 400 | 20 - 40% | Effective, especially if a lower MW PEG is already in the condition. |

| Sucrose / Glucose | 15 - 30% | Gentle cryoprotectants, good for sensitive crystals.[19] |

| Table 3: Common cryoprotectants and their typical working concentrations. |

Conclusion

This guide outlines a robust and logical pathway for the preparation of a 65N-substrate-NADPH ternary complex for X-ray diffraction studies. Success in protein crystallography is a culmination of meticulous work, where protein quality, complex stability, and systematic screening are the cornerstones. While each protein system presents its unique challenges, the principles and protocols described here provide a solid foundation for researchers aiming to visualize the atomic architecture of their protein of interest, thereby accelerating biological understanding and structure-guided drug design.

References

- Protein XRD Protocols - Crystallization of Proteins. (n.d.). Vertex AI Search.

- A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystalliz

- From Solution to Crystal: Mastering Protein Crystallization. (2025, March 5).

- Cryo-protection of protein crystals against radiation damage in electron and X-ray diffraction. (n.d.).

- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023, January 22). Frontiers.

- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Vertex AI Search.

- Crystallization of protein–ligand complexes. (n.d.). PMC - NIH.

- A Short Review on Cryoprotectants for 3D Protein Structure Analysis. (2022, January 19). MDPI.

- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023, January 23). Frontiers.

- Cryoprotection of delicate crystals. (n.d.). Stanford University.

- X-ray crystallography of protein-ligand interactions. (n.d.). PubMed.

- Crystallization of protein–ligand complexes. (n.d.).

- Preparing for successful protein crystalliz

- 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025, January 22). Bitesize Bio.

- Protein crystalliz

- Crystallization of protein-ligand complexes. (2007, January 15). PubMed.

- NADPH in Biology | Definition, Structure & Function. (n.d.). Study.com.

- Crystallization of protein–ligand complexes. (2007, January 1). OSTI.gov.

- Proteins and their Ligands: Their Importance and how to Crystallize them. (n.d.). HHU.

- Protein X-ray Crystallography in Drug Discovery. (2025, April 14).

- Nicotinamide adenine dinucleotide phosph

- Protein X-ray Crystallography: Basic principles. (n.d.). Proteopedia.

- NADPH – Knowledge and References. (n.d.). Taylor & Francis.

- The phosphate makes a difference: cellular functions of NADP. (2013, December 2). Moodle@Units.

- Functions of NADPH. (n.d.).

- Optimizing Protein Production and Purification for Crystallography. (2025, April 10).

- Activation and assembly of the NADPH oxidase: a structural perspective. (n.d.). PMC.

- Guidelines for the successful generation of protein–ligand complex crystals. (n.d.). PMC.

- Key Factors for Successful Protein Purification and Crystalliz

- Purification of Proteins for Crystallographic Applications. (n.d.).

Sources

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 4. moodle2.units.it [moodle2.units.it]

- 5. researchgate.net [researchgate.net]

- 6. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. idp.springernature.com [idp.springernature.com]

- 9. biolscigroup.us [biolscigroup.us]

- 10. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystallization of protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 15. moodle2.units.it [moodle2.units.it]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 20. A Short Review on Cryoprotectants for 3D Protein Structure Analysis | MDPI [mdpi.com]

- 21. home.ccr.cancer.gov [home.ccr.cancer.gov]

Application Note: High-Purity Isolation of Pyrido[3,2-d]pyrimidine Antifolates

Overcoming Solubility and Tailing Challenges via RP-HPLC

Executive Summary & Scientific Context

Pyrido[3,2-d]pyrimidine derivatives represent a critical scaffold in the design of non-classical antifolates, functioning primarily as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Unlike their pteridine analogs (e.g., methotrexate), the 3,2-d isomers often exhibit enhanced lipophilicity, allowing for passive transport into cells independent of the reduced folate carrier (RFC).

The Purification Challenge: The synthesis of these compounds typically involves cyclization reactions that generate regioisomers (often the [2,3-d] isomer) and unreacted intermediates. The core challenge in HPLC purification is the "Solubility-Basicity Paradox" :

-

Basicity: The N-atoms in the pyrimidine ring (pKa ~4-5) and pyridine ring protonate at neutral pH, causing severe peak tailing on standard silica-based C18 columns due to silanol interactions.

-

Solubility: While the core is lipophilic, the glutamate tail (if present) adds polarity. However, the planar aromatic system drives strong

stacking, leading to precipitation in aqueous mobile phases, particularly during the injection phase of preparative chromatography.

This guide provides a validated workflow to isolate these compounds with >98% purity, focusing on mobile phase pH control and "At-Column Dilution" strategies.

Physicochemical Profiling & Column Selection[1]

Before method development, the analyte's behavior must be matched to the stationary phase.

| Parameter | Characteristic | Chromatographic Implication |

| Core Structure | Bicyclic aromatic (Pyrido-Pyrimidine) | Strong UV absorbance (254/280 nm); High potential for |

| Basicity | Basic Nitrogens (N1, N3, N5) | Requires acidic mobile phase (pH < 3.0) or end-capped columns to prevent tailing. |

| Hydrophobicity | LogP ~ 2.5 - 4.5 (varies by sidechain) | Requires high organic content (>40%) for elution; Risk of precipitation in 100% aqueous buffers. |

| Chirality | Glutamate tail (L-isomer) | Potential for diastereomer formation (L/D scrambling) during harsh hydrolysis steps. |

Recommended Stationary Phases:

-

Primary (Analytical): C18 with high carbon load and extensive end-capping (e.g., Waters XBridge or Phenomenex Gemini). These resist low pH hydrolysis.

-

Alternative (Selectivity): Phenyl-Hexyl phases. The

interaction between the phenyl ligand and the antifolate core often resolves regioisomers that co-elute on C18.

Workflow Visualization

The following diagram outlines the decision logic for purifying crude reaction mixtures.

Caption: Logical workflow for the isolation of pyrido[3,2-d]pyrimidines, emphasizing the iterative scouting loop to ensure resolution before scale-up.

Protocol A: Analytical Scouting (QC Method)

This method is designed to assess the purity of the crude material and identify the retention time of the target antifolate.

-

Instrument: HPLC with PDA/DAD detector.

-

Column: C18, 4.6 x 150 mm, 5 µm (100 Å pore size).

-

Temperature: 30°C.

-

Detection: 254 nm (primary), 280 nm (secondary).

-

Flow Rate: 1.0 mL/min.

Mobile Phase Strategy:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: The low pH (~2.0) protonates the basic nitrogens, preventing interaction with silanols and ensuring sharp peaks.

-

Solvent B: 0.1% TFA in Acetonitrile. Rationale: ACN provides lower backpressure and sharper peaks than Methanol for these aromatics.

Gradient Table:

| Time (min) | % A (Water/TFA) | % B (ACN/TFA) | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection Hold |

| 20.0 | 5 | 95 | Linear Gradient |

| 25.0 | 5 | 95 | Wash |

| 25.1 | 95 | 5 | Re-equilibration |

| 30.0 | 95 | 5 | Stop |

Protocol B: Preparative Purification (Scale-Up)

Critical Warning: Pyrido[3,2-d]pyrimidines are often soluble in DMSO but precipitate immediately upon contact with water. Standard loop injection often leads to blockage.

Technique: At-Column Dilution / Sandwich Injection To prevent precipitation in the lines, the sample is "sandwiched" between plugs of organic solvent or injected via a separate pump if available.

-

Column: Prep C18, 19 x 150 mm, 5 µm.

-

Flow Rate: 15-20 mL/min.

-

Sample Diluent: 100% DMSO or 1:1 DMSO:Methanol (Filter through 0.45 µm PTFE).

-

Loading: 20–50 mg per injection (dependent on resolution).

Step-by-Step Procedure:

-

Dissolution: Dissolve 100 mg of crude solid in 2 mL DMSO. Sonicate for 5 mins.

-

Scout-to-Prep Translation: If the analytical peak elutes at 45% B, design a "Focused Gradient" for the prep run. Start 10% below the elution point and end 10% above.

-

Example Focused Gradient: 35% B to 55% B over 15 minutes.

-

-

Collection: Trigger fraction collection by UV threshold (e.g., 20 mAU).

-

Post-Run: Immediately neutralize fractions with Ammonium Bicarbonate if the compound is acid-labile (rare for this scaffold, but possible with certain ester linkages).

Troubleshooting Guide: The "Tailing" Problem